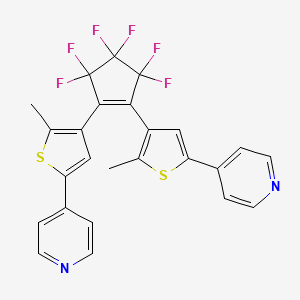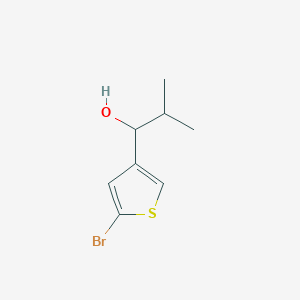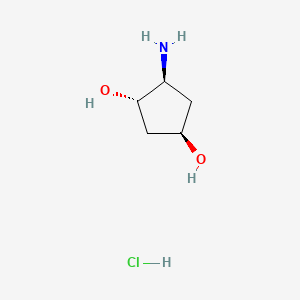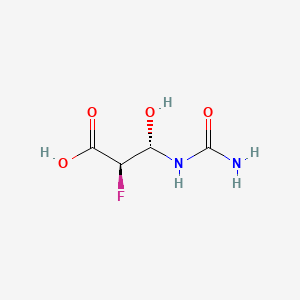
1,2-Bis(2-methyl-5-(4-pyridyl)-3-thienyl)perfluorocyclopentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(2-methyl-5-(4-pyridyl)-3-thienyl)perfluorocyclopentene is a photochromic compound known for its ability to change color upon exposure to light.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-methyl-5-(4-pyridyl)-3-thienyl)perfluorocyclopentene typically involves the reaction of 2-methyl-5-(4-pyridyl)-3-thiophene with perfluorocyclopentene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(2-methyl-5-(4-pyridyl)-3-thienyl)perfluorocyclopentene undergoes various chemical reactions, including:
Photochromic Reactions: The compound changes color upon exposure to UV or visible light, a reversible process that is central to its applications in optical devices.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, potentially altering its photochromic behavior.
Substitution Reactions:
Common Reagents and Conditions
Photochromic Reactions: UV or visible light sources are used to induce the color change.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
1,2-Bis(2-methyl-5-(4-pyridyl)-3-thienyl)perfluorocyclopentene has several scientific research applications:
Medicine: Investigated for use in drug delivery systems where controlled release can be triggered by light.
Industry: Applications in optical data storage, molecular switches, and other photonic devices.
Mécanisme D'action
The mechanism of action for 1,2-Bis(2-methyl-5-(4-pyridyl)-3-thienyl)perfluorocyclopentene primarily involves its photochromic behavior. Upon exposure to UV light, the compound undergoes a reversible ring-opening reaction, changing its structure and color. This process can be reversed by exposure to visible light, returning the compound to its original state . The molecular targets and pathways involved in this mechanism are primarily related to the electronic transitions within the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene
- 1,2-Bis(2-methyl-5-(2-thienyl)-3-thienyl)perfluorocyclopentene
Uniqueness
1,2-Bis(2-methyl-5-(4-pyridyl)-3-thienyl)perfluorocyclopentene is unique due to the presence of the pyridyl group, which can enhance its photochromic properties and provide additional sites for functionalization. This makes it particularly suitable for applications requiring precise control over its photochromic behavior .
Propriétés
Numéro CAS |
154566-71-9 |
|---|---|
Formule moléculaire |
C25H16F6N2S2 |
Poids moléculaire |
522.5 g/mol |
Nom IUPAC |
4-[4-[3,3,4,4,5,5-hexafluoro-2-(2-methyl-5-pyridin-4-ylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-2-yl]pyridine |
InChI |
InChI=1S/C25H16F6N2S2/c1-13-17(11-19(34-13)15-3-7-32-8-4-15)21-22(24(28,29)25(30,31)23(21,26)27)18-12-20(35-14(18)2)16-5-9-33-10-6-16/h3-12H,1-2H3 |
Clé InChI |
SGOAFOTVZMRHSF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(S1)C2=CC=NC=C2)C3=C(C(C(C3(F)F)(F)F)(F)F)C4=C(SC(=C4)C5=CC=NC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Z)-1-[4-(3,5-dioxo-1,2,4-triazol-4-yl)phenyl]ethylideneamino]oxypropyl-trimethylazanium;bromide](/img/structure/B13438051.png)
![(13S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13438064.png)
![sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B13438072.png)

![Acetyl-4-chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438080.png)

![1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene](/img/structure/B13438091.png)


![3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B13438112.png)

![2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine](/img/structure/B13438121.png)
![1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one](/img/structure/B13438123.png)
![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R)-3-methoxy-4-oxocyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13438124.png)
